molecular formula C13H19N3O B1603702 4-(4-Acetyl-piperazin-1-YL)-2-methylaniline CAS No. 862686-09-7

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline

Cat. No.: B1603702
CAS No.: 862686-09-7
M. Wt: 233.31 g/mol
InChI Key: WNCWBPKMKUWPKT-UHFFFAOYSA-N
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Description

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline is an organic compound that features a piperazine ring substituted with an acetyl group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-piperazin-1-YL)-2-methylaniline typically involves the reaction of 4-acetylpiperazine with 2-methylaniline under specific conditions. One common method includes:

    Starting Materials: 4-acetylpiperazine and 2-methylaniline.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methylaniline groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-piperazin-1-YL)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetyl-piperazin-1-YL)-acetic acid: Similar structure with an acetic acid moiety instead of methylaniline.

    4-(4-Acetyl-piperazin-1-YL)-2-trifluoromethylaniline: Contains a trifluoromethyl group instead of a methyl group.

Uniqueness

4-(4-Acetyl-piperazin-1-YL)-2-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylaniline moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.

Properties

IUPAC Name

1-[4-(4-amino-3-methylphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-9-12(3-4-13(10)14)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWBPKMKUWPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611918
Record name 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862686-09-7
Record name 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine (0.5 g) and 5% palladium on carbon (0.1 g) in ethanol (20 ml) were hydrogenated at 60° and 60 p.s.i for 2 hours after which the catalyst was filtered off and the filtrate evaporated. The residue was partitioned between dichloromethane and water, and the aqueous layer extracted two more times with dichloromethane. The combined organic layers yielded 0.42 g of residue (of the title compound) on evaporation. This was recrystallized, m.p. 126°-9° (methanol/ethyl acetate).
Name
1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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